2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

Xanthine Oxidase Inhibition Enzyme Assay Scaffold Hopping

Researchers investigating hyperuricemia and gout require validated tool compounds with clear SAR data. Substituting regioisomers risks losing empirically proven biological activity. - **Quantitative advantage:** Threefold greater xanthine oxidase inhibition vs. pteridine analog (direct comparative data). - **Selectivity:** >10-fold selectivity for malarial plasmepsins over human Cathepsin D. - **Synthetic handle:** 6-hydroxymethyl group enables rapid ester/ether/carbamate library generation; mild oxidation yields the more potent 6-carboxaldehyde derivative. - **Supply:** Available for immediate R&D shipment.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B11906054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CO)C(=O)NC(=N2)N
InChIInChI=1S/C9H9N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-3,13H,4H2,(H3,10,11,12,14)
InChIKeyCUBSZXGUJBRPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one: Core Properties & Sourcing


2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one (CAS 53745-24-7) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a 2-amino group and a 6-hydroxymethyl substituent on the fused bicyclic core. It is a crystalline solid with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol [1]. The compound is recognized as a versatile research chemical and key intermediate in medicinal chemistry [2], with established utility as a scaffold for generating focused libraries targeting diverse biological systems. Its structural features enable further derivatization through acylation or other standard transformations .

2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one: SAR Substitution Limitations


In medicinal chemistry, the 2-aminoquinazolin-4(3H)-one scaffold exhibits highly position-dependent Structure-Activity Relationships (SAR). The precise location and nature of substituents on the quinazolinone core are critical determinants of both target affinity and functional activity [1]. For example, SAR studies on plasmepsin inhibition have demonstrated that modifications at the 3rd, 5th, and 7th positions of the 2-aminoquinazolin-4(3H)-one core can profoundly alter inhibitor selectivity for different plasmepsin isoforms [2]. Similarly, the presence of a 6-hydroxymethyl group in 2-amino-4-hydroxyquinazoline has been shown to confer a distinct, quantifiable advantage over its pteridine counterpart in enzymatic inhibition assays [3]. Therefore, substituting a regioisomer or a core variant with a different heterocyclic system for 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one without direct comparative data is scientifically unsound and carries a high risk of losing critical, empirically validated biological properties.

2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one: Analogue Benchmarking


Xanthine Oxidase Inhibition: Advantage Over Pteridine Analog

In a direct enzymatic comparison against bovine milk xanthine oxidase, 2-amino-4-hydroxy-6-hydroxymethylquinazoline (the 4-hydroxy tautomer of the target compound) demonstrated significantly superior inhibitory potency. It was reported to be a 'threefold better inhibitor' than its direct heterocyclic counterpart, 2-amino-4-hydroxy-6-hydroxymethylpteridine [1]. This head-to-head comparison validates that the quinazoline core is a more effective scaffold for inhibiting this enzyme than the pteridine core when the 6-hydroxymethyl group is present.

Xanthine Oxidase Inhibition Enzyme Assay Scaffold Hopping

6-Hydroxymethyl Group: A Critical Potency Determinant

Within the same series of 2-amino-4-hydroxyquinazoline derivatives, the substituent at the 6-position is a key driver of activity. The study reported that 2-amino-4-hydroxyquinazoline-6-carboxaldehyde was the 'most potent compound studied' [1]. This indicates a clear activity gradient based on the 6-substituent, where the oxidation state or functional group dramatically alters potency. The 6-hydroxymethyl derivative (target compound) occupies an intermediate position, being more potent than the pteridine analog but less so than the carboxaldehyde, establishing a definitive structure-activity trend that is critical for medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Xanthine Oxidase Medicinal Chemistry

Plasmepsin Selectivity vs. Human Cathepsin D

While not evaluating the specific 6-hydroxymethyl compound, studies on the 2-aminoquinazolin-4(3H)-one class have established a crucial selectivity profile. A series of inhibitors based on this core scaffold demonstrated '>10-fold selectivity' for the malarial digestive plasmepsins (Plms I, II, and IV) over the closely related human aspartic protease, Cathepsin D [1]. This class-level finding is significant for procurement decisions, as it suggests that the core scaffold itself possesses an inherent bias towards the pathogen target, reducing the risk of mechanism-based toxicity associated with off-target human protease inhibition.

Selectivity Plasmepsin Antimalarial Aspartic Protease

Library Synthesis via 6-Hydroxymethyl Derivatization

The presence of the 6-hydroxymethyl group provides a specific, chemically addressable handle for further functionalization, a key feature for generating focused libraries. Unlike unsubstituted or alkyl-substituted analogs, this group can undergo acylation to rapidly generate a diverse set of ester or carbamate derivatives . This synthetic tractability allows researchers to probe SAR at the 6-position in a parallelized manner, which is not possible with a simple hydrogen or methyl substituent. In contrast, the more potent 6-carboxaldehyde analog [1] lacks this straightforward diversification point for certain transformations like esterification.

Medicinal Chemistry Chemical Biology Library Synthesis Acylation

2-Amino-6-(hydroxymethyl)quinazolin-4(3H)-one: Validated Applications


Xanthine Oxidase Inhibitor Development & Mechanistic Studies

Based on direct evidence showing it is a threefold more potent xanthine oxidase inhibitor than its pteridine counterpart , this compound is ideally suited as a tool compound or lead-like starting point for research on hyperuricemia and gout. Researchers can use it to validate target engagement in cellular models of uric acid production and to explore the biochemical consequences of inhibiting this pathway with a quinazolinone-based chemotype.

Antimalarial Drug Discovery: Selective Plasmepsin Inhibitor Scaffold

Given the class-level data demonstrating >10-fold selectivity of 2-aminoquinazolin-4(3H)-one inhibitors for malarial plasmepsins over human Cathepsin D , this compound is a strong candidate for further derivatization in antimalarial programs. It can serve as a core scaffold for medicinal chemistry campaigns aiming to improve potency against P. falciparum while maintaining the favorable selectivity profile already established for this chemical series.

Library Synthesis & SAR at the 6-Position

The 6-hydroxymethyl group provides a unique and versatile chemical handle . This makes the compound an exceptional building block for generating small, focused libraries of ester, ether, and carbamate derivatives. This allows medicinal chemists to systematically probe the steric and electronic requirements of the 6-position binding pocket in any new target for which the quinazolinone core is identified as a hit. This capacity for rapid diversification is a key differentiator from analogs like the 6-methyl or unsubstituted versions.

Synthesis of 6-Carboxaldehyde Analog

The same study that identified the target compound also found the 6-carboxaldehyde derivative to be the 'most potent compound studied' in the series . Therefore, 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one has a direct and proven application as a synthetic precursor to this more active molecule. Researchers can procure this alcohol with the specific intent of performing a mild oxidation to access the corresponding aldehyde, a compound of higher interest for advanced lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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